molecular formula C15H16O5 B13924367 4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13924367
M. Wt: 276.28 g/mol
InChI Key: CBRKNKSHIJXIGO-UHFFFAOYSA-N
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Description

4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a naphthalene derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 6 and 8, and an ethyl ester at position 2 of the naphthalene ring.

This compound is classified as a fine chemical intermediate, with applications in pharmaceuticals, cosmetics, and synthetic chemistry. It is typically produced as a high-purity powder (99%) for research and industrial use .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 4-hydroxy-6,8-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O5/c1-4-20-15(17)9-5-12-11(13(16)6-9)7-10(18-2)8-14(12)19-3/h5-8,16H,4H2,1-3H3

InChI Key

CBRKNKSHIJXIGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves the following key steps:

The synthetic approach is usually based on established aromatic substitution and esterification reactions tailored to the sensitive polycyclic aromatic scaffold.

Esterification Process

The esterification is conventionally performed by refluxing the naphthalenecarboxylic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride-methanol complex. This process converts the carboxylic acid group to the ethyl ester.

  • Typical conditions: Reflux in ethanol with catalytic sulfuric acid for several hours.
  • Yield: Generally high, often above 70-80% depending on purity and reaction time.

Methylation and Demethylation

The methoxy groups at positions 6 and 8 are introduced or modified using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base or phase-transfer catalyst.

  • Methylation: Usually performed with dimethyl sulfate and potassium carbonate in acetone or with tetrabutylammonium hydrogen sulfate as a catalyst.
  • Demethylation: Selective removal of methyl groups can be achieved using boron trichloride (BCl3) in dichloromethane at low temperatures.

Synthetic Route Example

A synthetic route analogous to the preparation of related naphthalenecarboxylic acid esters was detailed in a study on naphthalenecarboxylate derivatives related to neocarzinostatin chromophore synthesis (Shibuya et al., 1985):

Step Reaction Reagents and Conditions Yield (%)
a. Metallation and coupling n-Butyllithium, TMEDA, diethyl ethylidenemalonate, THF, -78°C 86
b. Hydrolysis 5% NaOH aqueous, 90°C, 1 h 95
c. Thermal decarboxylation 140-150°C, 1 h 98
d. Cyclization Trifluoroacetic anhydride, benzene, reflux, 5 min 92
e. Bromination CuBr3, AcOEt-CHCl3, reflux, 2 h 99
f. Debromination and methylation K2CO3, acetone, reflux; (CH3O)2SO2, catalyst 95, 88
g. Esterification BF3-MeOH, 110-120°C, 3 h 72
h. Hydrolysis NaOH in H2O-DMSO (1:1), 120°C 99
i. Selective demethylation BCl3, CH2Cl2, -78°C to 4°C, 0.5 h 93
j. Final methylation Diazomethane, ether 89

This sequence culminates in the formation of the desired methyl or ethyl ester of hydroxy-dimethoxy naphthalenecarboxylic acid derivatives with high purity and yield.

Analysis of Preparation Methods

Reaction Conditions and Optimization

  • Temperature control is critical during esterification and demethylation to prevent decomposition or overreaction.
  • Catalyst choice affects reaction rates and selectivity; boron trifluoride complexes are preferred for esterification due to milder conditions.
  • Solvent selection (e.g., dichloromethane for demethylation, ethanol for esterification) influences solubility and reaction efficiency.

Purification Techniques

  • Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) is commonly employed to purify the ester product.
  • Chromatographic methods such as silica gel column chromatography may be used for separation of regioisomers or closely related derivatives.

Challenges and Considerations

  • The selective methylation/demethylation of hydroxyl groups on the naphthalene ring requires precise control to avoid multiple substitutions.
  • The stability of intermediates under acidic or basic conditions must be monitored to prevent degradation.
  • Scale-up requires optimization of reaction times and reagent stoichiometry to maintain yields and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) Notes
Esterification Ethanol, H2SO4 or BF3-MeOH, reflux Conversion of acid to ethyl ester 70-85 Acid catalyst essential for esterification
Methylation Dimethyl sulfate, K2CO3, acetone Introduction of methoxy groups 80-90 Phase-transfer catalyst may enhance yield
Demethylation Boron trichloride (BCl3), CH2Cl2, low temp Selective removal of methyl groups 85-95 Low temperature prevents overreaction
Hydrolysis NaOH in H2O-DMSO (1:1), 120°C Conversion of esters to acids 90-99 Used for intermediate purification
Purification Recrystallization, chromatography Product isolation and purification N/A Critical for obtaining pure final compound

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6,8-dimethoxy-, ethyl ester

    Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-6,8-dimethoxy-

    Substitution: Formation of various substituted naphthalene derivatives

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester exerts its effects is largely dependent on its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on their structural features, functional groups, and applications:

Compound Name Key Substituents CAS Number Applications Physical Form
4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester -OH (C4), -OCH₃ (C6, C8), ethyl ester (C2) Not Provided Synthetic intermediate, pharmaceuticals, cosmetics Powder (inferred)
4-(Acetyloxy)-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester -OAc (C4), -OCH₃ (C6, C8), ethyl ester (C2) 25932-97-2 Fine chemical intermediate, supplements, beverages Powder
Dimethylisoolivilic acid -OCH₃ (C6, C7, C3', C4'), phenyl group (C1), tetrahydronaphthalene dicarboxylic acid Not Provided Oxidation intermediate, study of natural product stereochemistry Crystalline solid
8-O-Acetylshanzhiside methyl ester Cyclopenta[c]pyran backbone, acetyloxy, hydroxy, methyl glycoside Not Provided Pharmacological research, reference standard, synthetic precursor Powder
Myristic acid ethyl ester 14-carbon saturated fatty acid ethyl ester 124-06-1 Solvent, lipid behavior studies, membrane dynamics model Liquid

Key Differences and Research Findings

Naphthalene Derivatives
  • Substituent Effects : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to its acetyloxy analog, which is more lipophilic. This difference impacts solubility and reactivity in synthetic pathways .
  • Dimethylisoolivilic Acid : Features a tetrahydronaphthalene core with a phenyl group and additional methoxy substituents. Its stereochemistry and role in lignin-related oxidation processes distinguish it from simpler naphthalene esters .
Non-Naphthalene Compounds
  • 8-O-Acetylshanzhiside Methyl Ester : A cyclopenta[c]pyran derivative with glycosidic linkages, used in pharmacological studies (e.g., anti-inflammatory or neuroprotective research). Its complex structure contrasts with the planar naphthalene system .
  • Myristic Acid Ethyl Ester: A straight-chain fatty acid ester with non-polar properties. Unlike aromatic esters, it serves as a model for lipid interactions and membrane dynamics due to its structural resemblance to biological lipids .

Biological Activity

4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O5
  • Molecular Weight : 250.25 g/mol
  • CAS Number : Not specifically listed in the provided sources but related compounds indicate a focus on naphthalene derivatives.

Antimicrobial Activity

Research indicates that compounds related to naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The essential oils containing these compounds have demonstrated stronger activity against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains .

Antiparasitic Activity

A study highlighted the potential of naphthyl derivatives in antiparasitic applications. Compounds within this class were evaluated for their effectiveness against Leishmania donovani, with some achieving a notable reduction in parasite burden in vivo .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for the survival of pathogens.
  • Membrane Disruption : These compounds can disrupt microbial cell membranes, leading to cell lysis and death.

Case Study 1: Antimicrobial Efficacy

In a recent study, a related compound demonstrated significant antimicrobial activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative for treatment .

Case Study 2: Antiparasitic Screening

Another investigation focused on the compound's effects on Leishmania species. The compound exhibited a dose-dependent reduction in parasite viability, with an observed EC50 value indicating effective concentrations for therapeutic use .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus15
Related Naphthalene DerivativeEscherichia coli20
Naphthalene-Based CompoundBacillus subtilis10

Table 2: Antiparasitic Activity Against Leishmania donovani

Compound NameDose (mg/kg)Reduction (%)Reference
This compound30>70
Standard Treatment (Miltefosine)50>99

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